molecular formula C13H16N4O2 B6168099 N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide CAS No. 1380439-26-8

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide

Cat. No.: B6168099
CAS No.: 1380439-26-8
M. Wt: 260.3
InChI Key:
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Description

N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide is a synthetic compound known for its potential applications in various scientific domains such as chemistry, biology, medicine, and industry. Its structure comprises a pyrazole ring substituted with an aminomethyl group and a methoxyphenyl group, which contributes to its unique reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide typically involves the reaction of a pyrazole derivative with an appropriate aminomethyl donor under specific conditions. One common method is the nucleophilic substitution reaction where the methoxyphenylpyrazole reacts with an acetamide compound.

Reaction Conditions:

  • Temperature: Moderate (60-80°C)

  • Solvent: Often anhydrous ethanol or dimethylformamide (DMF)

  • Catalyst: Base such as potassium carbonate (K2CO3)

Industrial Production Methods

In an industrial setting, the production is scaled up using similar synthetic routes but optimized for higher yields and cost-efficiency. Techniques like continuous flow synthesis and automated reactors may be employed to improve the process efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The methoxy group can undergo oxidation to form phenolic derivatives.

  • Reduction: The nitro group on the pyrazole ring can be reduced to an amine group.

  • Substitution: Various substitution reactions can occur on the pyrazole ring and methoxy group, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

  • Reduction Reagents: Sodium borohydride (NaBH4), Hydrogen (H2) with palladium catalyst

  • Substitution Conditions: Often carried out in polar solvents at mild to moderate temperatures

Major Products Formed

  • From Oxidation: Phenolic derivatives

  • From Reduction: Amino derivatives

  • From Substitution: Various substituted pyrazoles and acetamides

Scientific Research Applications

Chemistry

In chemistry, N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide is used as a building block for synthesizing more complex molecules

Biology

The compound has shown promise in biological studies, particularly in enzyme inhibition assays where it acts as a potential inhibitor of certain enzymatic pathways. This makes it valuable in drug discovery and development.

Medicine

In medicine, it is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals, especially for diseases where enzyme inhibition or receptor modulation is critical.

Industry

Industrially, the compound's stability and reactivity are leveraged in the production of specialty chemicals and advanced materials. It can be used as an intermediate in the synthesis of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide typically involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group facilitates binding to these targets, modulating their activity. This interaction often triggers a cascade of biochemical reactions, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[3-(methylamino)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide: Similar structure but different substituent on the pyrazole ring.

  • N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-hydroxyphenyl}acetamide: Similar structure but hydroxyl group instead of methoxy.

  • N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-chlorophenyl}acetamide: Similar structure but chlorine substitution.

Uniqueness

What sets N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide apart is its combination of the methoxy group and aminomethyl group on the pyrazole ring. This unique arrangement imparts distinct chemical properties, enhancing its reactivity and binding affinity, which are crucial for its diverse applications.

Conclusion

This compound is a versatile compound with significant potential across multiple scientific fields. Its unique structure allows for diverse chemical reactions, making it a valuable tool in research and industrial applications. From chemistry and biology to medicine and industry, this compound exemplifies the intricate interplay between molecular structure and function.

Properties

CAS No.

1380439-26-8

Molecular Formula

C13H16N4O2

Molecular Weight

260.3

Purity

95

Origin of Product

United States

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